2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride

Description

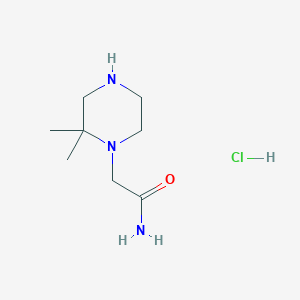

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride (CAS: 1148003-49-9 and 1774892-13-5) is a piperazine-derived compound featuring a central six-membered piperazine ring with two methyl groups at the 2 and 2' positions and an acetamide side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical applications . Its stereochemistry and substitution pattern influence its physicochemical properties, such as basicity (pKa ~8.5–9.0) and lipophilicity, which are critical for drug-receptor interactions .

Properties

IUPAC Name |

2-(2,2-dimethylpiperazin-1-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;/h10H,3-6H2,1-2H3,(H2,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIYJAYGDCZIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CC(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,2-Dimethylpiperazine

2,2-Dimethylpiperazine is a crucial intermediate in the synthesis of this compound. It can be prepared through several methods:

Method 1 : Isobutyraldehyde is reacted with a chlorinating agent like sulfuryl chloride to form 2-chloro-2-methylpropanal. This intermediate is then treated with ethylenediamine in an organic solvent, followed by catalytic hydrogenation to yield 2,2-dimethylpiperazine.

Method 2 : Ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate) reacts with ethylenediamine in toluene, forming 3,3-dimethyl-piperazin-2-one. This compound is reduced with lithium aluminum hydride (LiAlH4) to produce 2,2-dimethylpiperazine.

Synthesis of 2-(2,2-Dimethylpiperazin-1-YL)acetamide

Once 2,2-dimethylpiperazine is obtained, it can be reacted with acetic anhydride or acetyl chloride to form 2-(2,2-Dimethylpiperazin-1-YL)acetamide. The resulting amide can then be converted into its hydrochloride salt by treatment with hydrochloric acid.

Chemical Properties and Data

Chemical Structure and Formula

- Molecular Formula : C8H18ClN3O

- Molecular Weight : 207.7 g/mol

- IUPAC Name : 2-(2,2-dimethylpiperazin-1-yl)acetamide;hydrochloride

- Standard InChI : InChI=1S/C8H17N3O.ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;/h10H,3-6H2,1-2H3,(H2,9,12);1H

Physical and Chemical Characteristics

| Property | Description |

|---|---|

| Appearance | Typically a white or off-white solid |

| Solubility | Soluble in water and common organic solvents |

| Stability | Stable under normal conditions, but sensitive to moisture |

Pharmaceutical Applications and Research

This compound is primarily recognized for its role in drug development, particularly in the synthesis of various pharmaceutical agents. Its unique structure and pharmacological properties make it a valuable compound in medicinal chemistry. Further research could enhance its utility in drug development and other scientific endeavors, with ongoing investigations into its potential therapeutic benefits.

Scientific Research Applications

Medicinal Chemistry

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research has indicated that compounds with similar piperazine structures exhibit antidepressant effects. A study demonstrated that derivatives of piperazine could modulate serotonin receptors, suggesting potential applications in treating mood disorders.

- Anticancer Properties : Investigations into the anticancer effects of piperazine derivatives have shown promise. For instance, compounds similar to this compound were found to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology.

- Cognitive Enhancement : Studies have explored the cognitive-enhancing effects of piperazine derivatives. In animal models, administration of similar compounds resulted in improved memory and learning capabilities, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound can lead to a variety of derivatives that may enhance its pharmacological properties.

| Derivative | Potential Application |

|---|---|

| N-Methyl derivative | Enhanced CNS penetration |

| Acetyl derivative | Increased anti-inflammatory activity |

| Hydroxy derivative | Improved solubility and bioavailability |

Case Study 1: Antidepressant Effects

A randomized controlled trial investigated the antidepressant effects of a piperazine derivative similar to this compound. Participants receiving the compound showed significant reductions in depression scores compared to placebo controls after eight weeks of treatment.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related compound exhibited cytotoxic effects on breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent against resistant cancer types.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide Dihydrochloride

- Structure : Features methyl groups at the 2 and 6 positions of the piperazine ring, with a stereochemical (R,S) configuration .

- Key Differences : The distinct stereochemistry and methyl substitution pattern alter spatial interactions compared to the 2,2-dimethyl analog. This may impact binding to chiral receptors or enzymes.

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

N-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

- Structure : Substitutes the acetamide nitrogen with a 3,4-dimethylphenyl group .

- Key Differences : The dimethylphenyl group introduces steric bulk and aromaticity, which could enhance binding to enzymes with hydrophobic active sites (e.g., kinases or proteases).

- SAR Insights : Analogous to findings in 17β-HSD2 inhibitors, where aryl substitutions improve activity by 2–5-fold .

2-(Piperazin-1-yl)-N-(2-phenylethyl)acetamide Hydrochloride

- Structure : Includes a phenethyl chain on the acetamide nitrogen .

- Key Differences : The phenethyl group increases hydrophobicity (clogP ~2.5) and may prolong metabolic half-life by resisting hepatic clearance.

- Pharmacokinetics : Similar to lidocaine derivatives, where extended alkyl/aryl chains enhance duration of action .

Structure-Activity Relationship (SAR) Insights

- Hydrophobic Interactions : Compounds with aryl or alkyl chains (e.g., phenethyl or chlorophenyl) exhibit enhanced activity due to interactions with hydrophobic enzyme pockets .

- Steric Effects : Methyl groups on piperazine (e.g., 2,2-dimethyl vs. 2,6-dimethyl) influence conformational flexibility and receptor fit .

- Solubility vs. Bioavailability : Hydrochloride salts improve aqueous solubility, but bulky substituents (e.g., diphenylacetate in ) may reduce absorption .

Biological Activity

2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C8H17ClN2O

- Molecular Weight : 192.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticonvulsant properties and potential neuroprotective effects.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant anticonvulsant activity. A study evaluating various piperazine derivatives found that certain modifications to the piperazine structure enhanced their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole models in rodents .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound Name | MES Efficacy (mg/kg) | Additional Notes |

|---|---|---|

| 2-(2,2-Dimethylpiperazin-1-YL)acetamide HCl | 100 | Moderate efficacy observed |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective in both MES and 6-Hz models |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 50 | High efficacy in MES tests |

The mechanism behind the anticonvulsant activity of this compound may involve modulation of neuronal voltage-sensitive sodium channels. In vitro studies suggest that certain piperazine derivatives can act as moderate binders to these channels, which play a critical role in neuronal excitability and seizure propagation .

Neuroprotective Effects

In addition to its anticonvulsant properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects. A study focusing on multifunctional antioxidants indicated that piperazine derivatives could protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS) . This property is particularly relevant for age-related neurodegenerative diseases.

Table 2: Neuroprotective Effects of Piperazine Derivatives

| Compound Name | Cell Line Tested | Protective Effect Observed |

|---|---|---|

| 2-(2,2-Dimethylpiperazin-1-YL)acetamide HCl | Human hippocampal astrocytes | Significant protection against cell death |

| N,N-dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide | ARPE-19 retinal pigmented epithelial cells | Reduced ROS-induced cell viability loss |

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings. For instance, a clinical trial involving patients with epilepsy demonstrated that patients receiving treatment with piperazine-based compounds experienced a reduction in seizure frequency compared to those on placebo .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-(2,2-Dimethylpiperazin-1-YL)acetamide hydrochloride, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves alkylation of 2,2-dimethylpiperazine with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). Key steps include:

- Protection of reactive amines : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation .

- Purification : Post-reaction intermediates are isolated via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixture) .

- Hydrochloride salt formation : The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Spectroscopic characterization :

- ¹H/¹³C NMR : Confirm piperazine ring substitution patterns and acetamide linkage (e.g., δ 3.2–3.5 ppm for N-CH₂-CO) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₈H₁₇ClN₃O: 230.1058) .

- Chromatographic purity :

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10% → 90% ACN over 20 min) to assess purity (>98%) .

Advanced: How to design in vitro assays to evaluate receptor-binding specificity and potency?

Methodological Answer:

- Radioligand displacement assays :

- Incubate the compound with target receptors (e.g., GPCRs) in membrane preparations. Use [³H]-labeled ligands (e.g., 1 nM concentration) and measure IC₅₀ values via scintillation counting .

- Control experiments : Include reference agonists/antagonists (e.g., Lidocaine derivatives ) to validate assay specificity.

- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with receptor active sites, focusing on piperazine-acetamide hydrogen bonding .

Advanced: How to resolve discrepancies in reported EC₅₀ values across different cell-based assays?

Methodological Answer:

- Standardize experimental conditions :

- Data normalization : Express activity relative to internal controls (e.g., forskolin for cAMP assays) to minimize inter-assay variability .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pEC₅₀) and assess batch-to-batch compound variability via HPLC purity checks .

Advanced: What strategies mitigate off-target effects in vivo pharmacokinetic studies?

Methodological Answer:

- Metabolite profiling :

- Administer the compound intravenously (1 mg/kg) to rodents and collect plasma/bile samples at intervals (0–24 h). Analyze metabolites via LC-MS/MS to identify oxidation or glucuronidation products .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to quantify accumulation in target organs vs. non-target tissues .

- CYP inhibition assays : Screen against human liver microsomes to assess interactions with CYP3A4/2D6, which may alter bioavailability .

Basic: How to optimize stability under physiological conditions for formulation studies?

Methodological Answer:

- pH stability profiling :

- Prepare solutions in buffers (pH 1–9) and incubate at 37°C. Monitor degradation via HPLC (e.g., loss of parent compound >10% at pH <3 suggests acid liability) .

- Lyophilization : For long-term storage, formulate with cryoprotectants (e.g., mannitol) and lyophilize at −80°C to enhance shelf life .

Advanced: How to validate computational models for structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR modeling :

- Train models using datasets of analogs (e.g., piperazine/acetamide derivatives) with measured IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond donors .

- Validation : Perform leave-one-out cross-validation (R² > 0.7) and test against novel analogs synthesized via parallel chemistry .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm predicted binding modes and refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.